![molecular formula C22H24N2O2 B2372258 4-((4-benzylpiperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one CAS No. 850193-94-1](/img/structure/B2372258.png)
4-((4-benzylpiperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one
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Description
Synthesis Analysis
A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Scientific Research Applications
Antimicrobial Activity
This compound has been synthesized and tested for its antimicrobial activity . The synthesized compounds exhibited significant antibacterial and antifungal activity, comparable to that of standard drugs . This suggests that it could be further developed and used in the treatment of various bacterial and fungal infections .
Molecular Modeling
The compound has been used in molecular modeling studies . These studies involve the use of computer simulations to model the interactions between molecules, which can provide valuable insights into how the compound might interact with various biological targets .
Synthesis of Novel Derivatives
The compound has been used as a starting point for the synthesis of novel derivatives . These derivatives can have different properties and potential applications, expanding the range of uses for the original compound .
Vibrational Spectroscopy Studies
The compound has been studied using Fourier transform infrared and Raman spectroscopy . These techniques provide information about the vibrational modes of a molecule, which can be used to gain insights into its structure and properties .
Biological Activity Prediction
Based on the structure of the compound, predictions have been made about its potential biological activities . For example, it has been suggested that the compound could exhibit analgesic (pain-relieving) activities .
UV/Vis Spectroscopy Studies
The compound has been studied using UV/Vis spectroscopy . This technique provides information about the electronic structure of a molecule, which can be used to understand its behavior in various chemical reactions .
properties
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]-6-methylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-17-7-8-21-20(13-17)19(14-22(25)26-21)16-24-11-9-23(10-12-24)15-18-5-3-2-4-6-18/h2-8,13-14H,9-12,15-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URHCTQALOPEUFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322561 |
Source
|
Record name | 4-[(4-benzylpiperazin-1-yl)methyl]-6-methylchromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901322561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49645802 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[(4-Benzylpiperazin-1-yl)methyl]-6-methylchromen-2-one | |
CAS RN |
850193-94-1 |
Source
|
Record name | 4-[(4-benzylpiperazin-1-yl)methyl]-6-methylchromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901322561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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